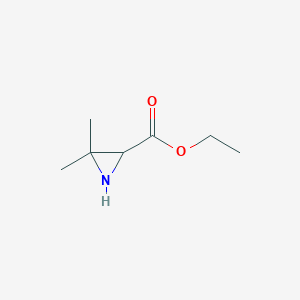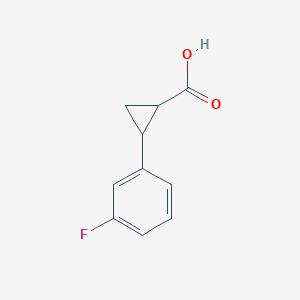
2-(3-Fluorophenyl)cyclopropanecarboxylic acid
Descripción general
Descripción
2-(3-Fluorophenyl)cyclopropanecarboxylic acid is a chemical compound with the empirical formula C10H9FO2 and a molecular weight of 180.18 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorophenyl)cyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and a 3-fluorophenyl group . The SMILES string representation of the molecule is OC(C1CC1C2=CC=CC(F)=C2)=O .Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)cyclopropanecarboxylic acid is a solid substance . It has a molecular weight of 180.18 . The compound’s InChI key is WRSJNCVKPWFCPM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
One significant application of compounds related to 2-(3-Fluorophenyl)cyclopropanecarboxylic acid is in Alzheimer's disease research. For instance, CHF5074, a γ-secretase modulator with a structure similar to 2-(3-Fluorophenyl)cyclopropanecarboxylic acid, was evaluated for its effects on brain β-amyloid pathology and spatial memory in a mouse model of Alzheimer's disease (Imbimbo et al., 2009).
Insecticide Development
Another area of application is in the development of insecticides. Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, which are structurally related to 2-(3-Fluorophenyl)cyclopropanecarboxylic acid, have been synthesized and evaluated for their insecticidal activities (Shi et al., 2000).
Synthesis of Organometallic Compounds
Tris(4-fluorophenyl)antimony dicarboxylates, which include derivatives of cyclopropanecarboxylic acids like 2-(3-Fluorophenyl)cyclopropanecarboxylic acid, have been synthesized and their structures studied. These compounds are relevant in the field of organometallic chemistry and potentially in catalysis applications (Sharutin et al., 2016).
Biological Activity Studies
Further research has been conducted to explore the biological activities of compounds related to 2-(3-Fluorophenyl)cyclopropanecarboxylic acid. For instance, studies on N-ethoxyethylpiperidine derivatives containing cyclopropane and fluorophenyl fragments have indicated potential antimicrobial activity (Issayeva et al., 2019).
Scientific Research Applications of 2-(3-Fluorophenyl)cyclopropanecarboxylic Acid
Alzheimer's Disease Research
One notable application of compounds related to 2-(3-Fluorophenyl)cyclopropanecarboxylic acid is in Alzheimer's disease research. A study by Imbimbo et al. (2009) evaluated CHF5074, a γ-secretase modulator structurally similar to 2-(3-Fluorophenyl)cyclopropanecarboxylic acid, for its effects on brain β-amyloid pathology and spatial memory in a mouse model of Alzheimer's disease (Imbimbo et al., 2009).
Insecticide Development
Another research area is in insecticide development. Shi et al. (2000) synthesized novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, structurally related to 2-(3-Fluorophenyl)cyclopropanecarboxylic acid, and evaluated their insecticidal activities (Shi et al., 2000).
Organometallic Chemistry
In the field of organometallic chemistry, tris(4-fluorophenyl)antimony dicarboxylates, including derivatives of cyclopropanecarboxylic acids like 2-(3-Fluorophenyl)cyclopropanecarboxylic acid, have been synthesized and their structures analyzed. These compounds are significant in organometallic synthesis and potentially in catalysis applications (Sharutin et al., 2016).
Biological Activity Exploration
Research has also been conducted to explore the biological activities of compounds related to 2-(3-Fluorophenyl)cyclopropanecarboxylic acid. Issayeva et al. (2019) investigated N-ethoxyethylpiperidine derivatives containing fragments of cyclopropane and fluorophenyls for antimicrobial activity (Issayeva et al., 2019).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It is recommended to handle the compound with appropriate safety measures.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSJNCVKPWFCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619026 | |
| Record name | 2-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
1157561-41-5 | |
| Record name | 2-(3-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Fluorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


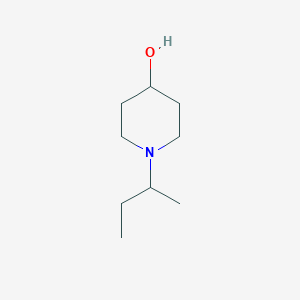
![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

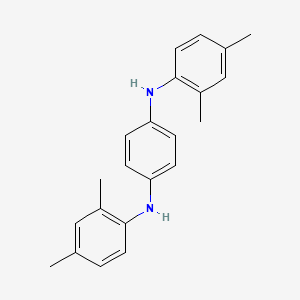
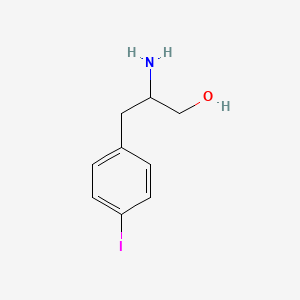
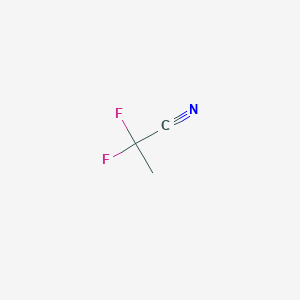
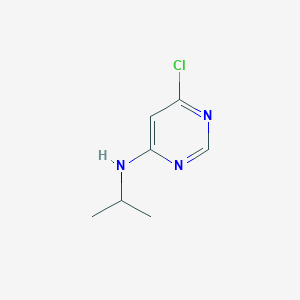
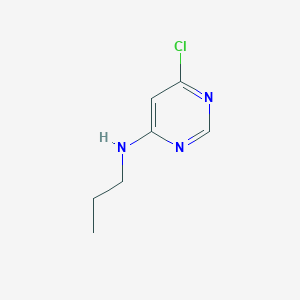

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)
